molecular formula C16H19NO B1339399 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 166099-06-5

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B1339399
CAS No.: 166099-06-5
M. Wt: 241.33 g/mol
InChI Key: KTFDIDPZODOUPM-UHFFFAOYSA-N
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Description

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is an organic compound with the molecular formula C16H19NO It is a derivative of carbazole, characterized by the presence of four methyl groups at positions 2, 2, 6, and 8, and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,8-tetramethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to form the desired carbazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric properties but different reactivity.

    2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Another tetramethyl-substituted compound with distinct silicon-based chemistry.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A tetramethyl-substituted cyclobutane derivative with different functional groups.

Uniqueness

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFDIDPZODOUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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